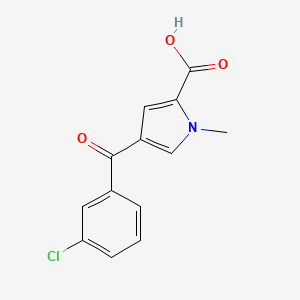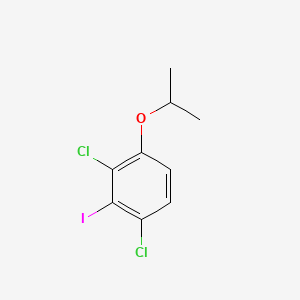
1,3-Dichloro-2-iodo-4-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a benzene derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzene derivative, chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Etherification: The isopropoxy group is introduced via a nucleophilic substitution reaction, typically using isopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1,3-Dichloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the isopropoxy group. These effects alter the electron density of the benzene ring, making it more or less reactive towards various reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-isopropoxybenzene: Similar structure but with different positions of the chlorine and iodine atoms.
1,3-Dichloro-4-isopropoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, resulting in different chemical properties.
Uniqueness
1,3-Dichloro-2-iodo-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and iodine atoms, along with the isopropoxy group, makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H9Cl2IO |
|---|---|
Poids moléculaire |
330.97 g/mol |
Nom IUPAC |
1,3-dichloro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
Clé InChI |
JFYIMNHUMQZXSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=C(C=C1)Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


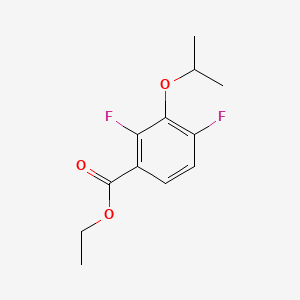
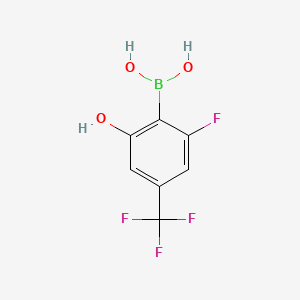
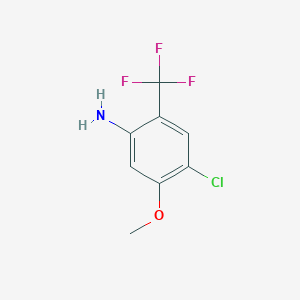
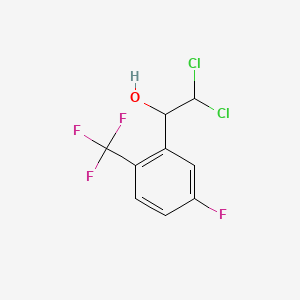
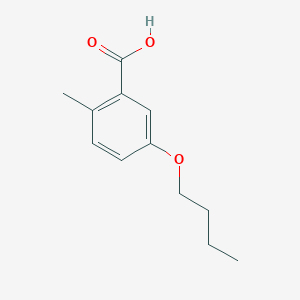


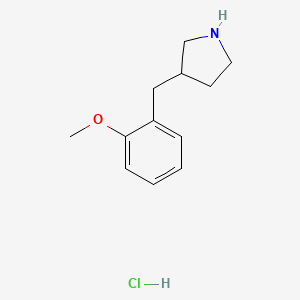
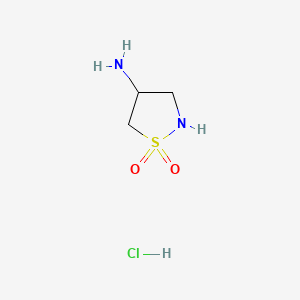


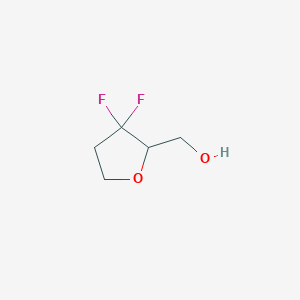
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
